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Compound of Interest

Compound Name:

[4-

(Aminomethyl)phenyl]methanesulf

onamide

CAS No.: 191868-55-0

Cat. No.: B3249166

Get Quote

Executive Summary & Chemical Identity
[4-(Aminomethyl)phenyl]methanesulfonamide acts as a bifunctional "linker-scaffold" in

medicinal chemistry. It combines a basic primary amine (mimicking the arginine side chain) with

a sulfonamide moiety (acting as a hydrogen bond donor/acceptor and bioisostere). It is rarely a

standalone drug but serves as a high-value intermediate for synthesizing Factor Xa inhibitors,

Thrombin inhibitors, and hERG/TRPV1 channel modulators.
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Property Specification

IUPAC Name N-[4-(Aminomethyl)phenyl]methanesulfonamide

CAS Number 128263-66-1 (Hydrochloride salt)

Molecular Formula C₈H₁₂N₂O₂S (Free base: 200.26 g/mol )

pKa Values
Amine: ~9.4 (Basic) Sulfonamide: ~10.0

(Weakly Acidic)

Solubility
Highly soluble in DMSO, Methanol; Moderate in

Water (as HCl salt)

Electronic Character

The sulfonamido group (

) is electron-withdrawing relative to an amine but

less so than a nitro group; the aminomethyl

group is a flexible, cationic anchor at

physiological pH.[1]

Structural Biology & Mechanism of Action
This molecule functions primarily as a P1 Ligand Mimic and a Distal Anchor. Its mechanism is

defined by how its two functional ends interact with protein targets.

A. The "P1" Arginine Mimic (Protease Inhibition)
In serine proteases (e.g., Thrombin, Factor Xa, Plasmin), the S1 specificity pocket is deep and

negatively charged (often containing an Aspartate residue).

Mechanism: The 4-(aminomethyl) group acts as a surrogate for the side chain of Arginine or

Lysine. The positively charged ammonium group (

) forms a critical salt bridge with the Aspartate at the bottom of the S1 pocket.

Advantage: Unlike a guanidine group (Arginine), the primary amine is less basic and has

better oral bioavailability potential while maintaining electrostatic binding.

B. The "Tail" Anchor (Ion Channel Modulation)
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In hERG potassium channels and TRPV1 receptors, the methanesulfonamide moiety acts as a

polar anchor.

Mechanism: The sulfonamide oxygen atoms accept hydrogen bonds, while the NH proton

acts as a donor. In Class III antiarrhythmics (e.g., Dofetilide analogs), this group binds to

polar residues (Ser/Thr) within the channel pore or vestibule, stabilizing the drug-receptor

complex.

C. Structural Activity Relationship (SAR) Diagram
The following diagram illustrates the functional dichotomy of the scaffold.
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Figure 1: Pharmacophore dissection showing the dual-binding modes of the scaffold.

Synthetic Routes & Manufacturing
The synthesis requires differentiating two nitrogen centers: the aniline nitrogen and the

benzylamine nitrogen. The standard industrial route prioritizes the formation of the sulfonamide

before the generation of the primary amine to avoid chemoselectivity issues.

Validated Synthetic Pathway (Route B)
Starting Material: 4-Aminobenzonitrile (commercially available).

Step 1: Sulfonylation: Selective reaction of the aniline with methanesulfonyl chloride (MsCl).
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Step 2: Reduction: Catalytic hydrogenation of the nitrile to the primary amine.
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Figure 2: Step-wise synthesis ensuring regioselectivity.

Detailed Protocol (Self-Validating)
Step 1: Preparation of N-(4-cyanophenyl)methanesulfonamide

Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous pyridine (5 vol) at 0°C.

Add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Control: Exotherm must

not exceed 10°C.

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Quench: Pour into ice-water (10 vol). The product precipitates as an off-white solid.

Purification: Filter, wash with 1N HCl (to remove pyridine), then water. Dry in vacuo.

Step 2: Reduction to Product (HCl Salt)

Dissolve intermediate in Methanol saturated with Ammonia (to prevent secondary amine

formation).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3249166/docs?utm_src=pdf-body-img#technical-guide-4-aminomethyl-phenyl-methanesulfonamide-structure-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3249166?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Raney Nickel (10 wt%) or Pd/C (5 wt%).

Hydrogenate at 40 psi H₂ for 6-12 hours.

Workup: Filter catalyst over Celite. Concentrate filtrate.

Salt Formation: Redissolve in Ethanol, add 4M HCl in Dioxane. The HCl salt precipitates.

Filter and dry.

Therapeutic Applications & Medicinal Chemistry[3]
[4][5]
A. TRPV1 Antagonists (Pain Management)
Research indicates this scaffold is used to synthesize antagonists for the Vanilloid Receptor 1

(TRPV1), a target for neuropathic pain.[2]

Role: The scaffold replaces the "C-region" of capsaicin-like molecules, providing a polar tail

that modulates receptor gating without the burning sensation of agonists.

Key Reference: Patent WO2010010934A1 describes derivatives of this scaffold as potent

TRPV1 antagonists.

B. Serine Protease Inhibitors (Anticoagulants)
Target: Factor Xa and Thrombin.

Logic: The aminomethyl-phenyl group fits the S1 pocket. The sulfonamide nitrogen can be

alkylated to extend into the S4 pocket, allowing for high-affinity "L-shaped" inhibitor designs.

C. Class III Antiarrhythmics
Relation to Dofetilide: While Dofetilide uses a phenoxy-alkyl linker, this scaffold represents a

truncated analog used to probe the distance requirements for hERG channel blockade. It is

often used as a negative control or a fragment for "fragment-based drug discovery" (FBDD)

screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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